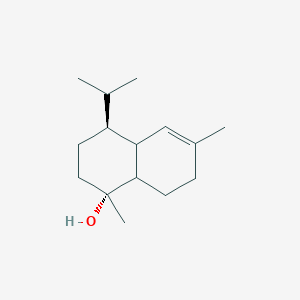
Cadinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadinol is a natural product found in Baccharis salicifolia, Satureja subspicata, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Hepatoprotective Effects
Cadinol, specifically T-cadinol and α-cadinol, demonstrates potent hepatoprotective properties. In a study, these compounds significantly decreased aspartate aminotransferase (AST), alanine aminotransferase (ALT), tumor necrosis factor-α (TNF-α), and interleukin 6 (IL-6) levels in serum, reducing liver damage induced by lipopolysaccharide/D-galactosamine (LPS/D-GalN) in mice (Tung et al., 2011).
Smooth Muscle Relaxing Properties
T-cadinol has been identified as having a concentration-dependent smooth muscle relaxing effect on the isolated guinea pig ileum and a dose-dependent inhibitory effect on cholera toxin-induced intestinal hypersecretion in mice (Claeson et al., 1991).
Immune System Modulation
T-cadinol is found to influence the immune system, particularly by affecting dendritic cells. It enhances the expression levels of CD1a, CD80, CD83, CD86, and HLA-DR on T-cadinol-primed dendritic cells, boosting their T cell stimulatory capacity and influencing Th1 polarization (Takei et al., 2006).
Calcium Antagonistic Properties
T-cadinol exhibits calcium antagonistic properties, suggesting potential use in cardiovascular research. It has been compared with nimodipine for its effects on rat aorta, indicating a similar pharmacological profile, potentially interacting with dihydropyridine binding sites on calcium channels (Claeson et al., 1991).
Antimicrobial Activity
T-cadinol demonstrates antimicrobial effects, particularly against Staphylococcus aureus and Trichophyton mentagrophytes. It has a bactericidal rather than a bacteriostatic effect, which acts even in the absence of growth, suggesting potential applications in infection control (Claeson et al., 1992).
Antifungal and Insecticidal Properties
Cadinol and its derivatives have shown significant antifungal activities against wood-decay fungi, indicating potential use as natural wood preservatives. Furthermore, T-cadinol has been identified as an insect stimulant for the American cockroach (Wu et al., 2005); (Nishino et al., 1977).
Anticancer Potential
Cadinol, specifically α-cadinol, has exhibited cytotoxicity against human cancer cell lines, including breast adenocarcinoma cells. Its structure and activity suggest potential as a novel therapeutic agent for cancer treatment (Yap et al., 2017).
Eigenschaften
Produktname |
Cadinol |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(1R,4S)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13?,14?,15+/m0/s1 |
InChI-Schlüssel |
LHYHMMRYTDARSZ-VXGQWTEUSA-N |
Isomerische SMILES |
CC1=CC2[C@@H](CC[C@@](C2CC1)(C)O)C(C)C |
Kanonische SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |
Synonyme |
alpha-cadinol cadinol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



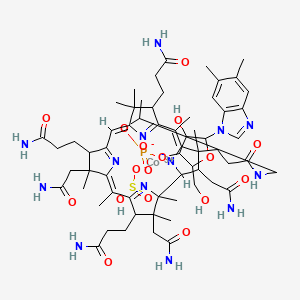
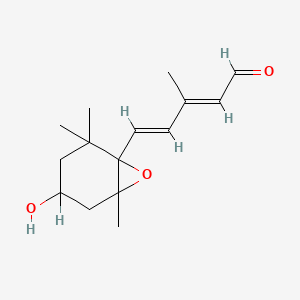
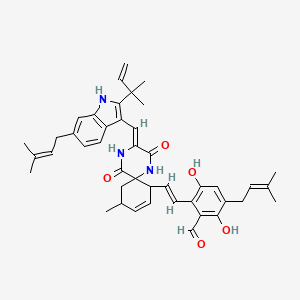
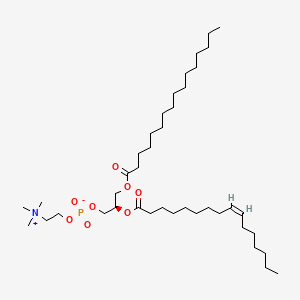
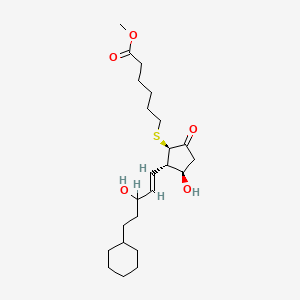
![2-Ethyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol;propanedioic acid](/img/structure/B1231083.png)
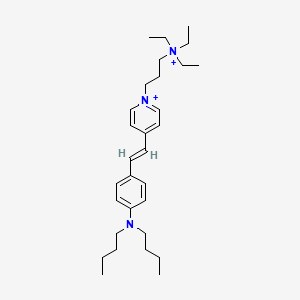
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)-2-oxanyl]propyl]-1-methyl-4-propyl-2-pyrrolidinecarboxamide](/img/structure/B1231087.png)
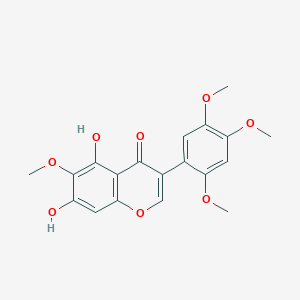
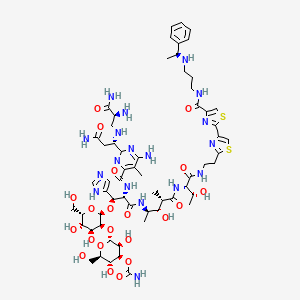
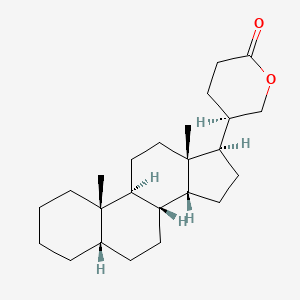
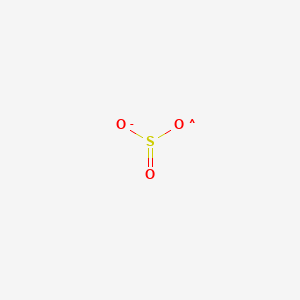
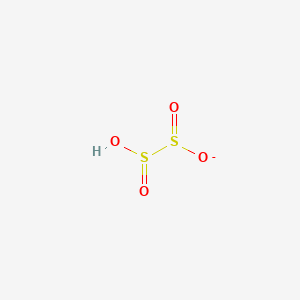
![(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1231095.png)